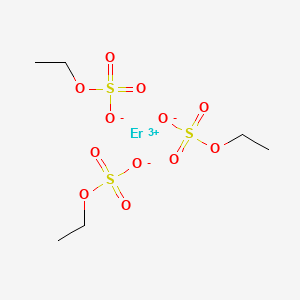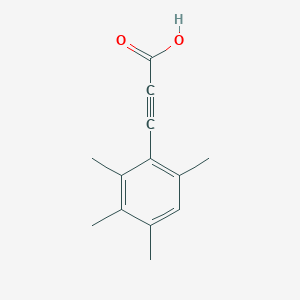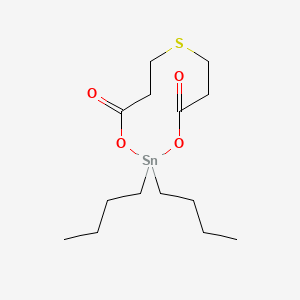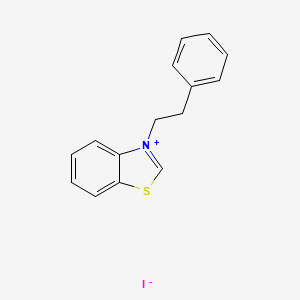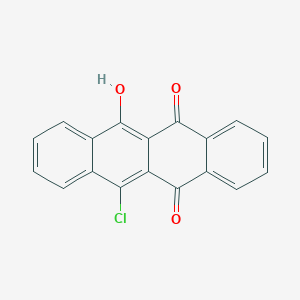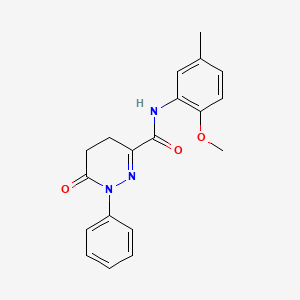
N-(2-Methoxy-5-methylphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methoxy-5-methylphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydropyridazine ring, which is a six-membered ring containing two nitrogen atoms. The presence of methoxy and methyl groups on the phenyl ring, along with a carboxamide group, contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxy-5-methylphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide typically involves multi-step organic reactions One common method includes the condensation of 2-methoxy-5-methylbenzaldehyde with phenylhydrazine to form the corresponding hydrazone This intermediate is then cyclized under acidic conditions to yield the tetrahydropyridazine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Methoxy-5-methylphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
N-(2-Methoxy-5-methylphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of N-(2-Methoxy-5-methylphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Methoxy-5-methylphenyl)acetamide
- N-(2-Methoxy-5-methylphenyl)benzenesulfonamide
- N-(2-Methoxy-5-methylphenyl)nonanamide
Uniqueness
N-(2-Methoxy-5-methylphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide is unique due to its tetrahydropyridazine ring structure, which is not commonly found in similar compounds. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
5276-50-6 |
|---|---|
Formule moléculaire |
C19H19N3O3 |
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
N-(2-methoxy-5-methylphenyl)-6-oxo-1-phenyl-4,5-dihydropyridazine-3-carboxamide |
InChI |
InChI=1S/C19H19N3O3/c1-13-8-10-17(25-2)16(12-13)20-19(24)15-9-11-18(23)22(21-15)14-6-4-3-5-7-14/h3-8,10,12H,9,11H2,1-2H3,(H,20,24) |
Clé InChI |
WXYQGFVURFYJFZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OC)NC(=O)C2=NN(C(=O)CC2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-pentoxyphenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B14738417.png)

![N'-(5,7-Dimethyl-3,4-dihydronaphthalen-1(2H)-ylidene)-4-[(5-phenyl-2H-tetrazol-2-yl)methyl]benzohydrazide](/img/structure/B14738425.png)

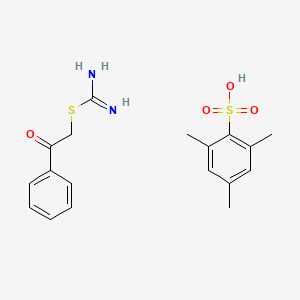
![2,5-Bis[(4-methylphenyl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14738439.png)
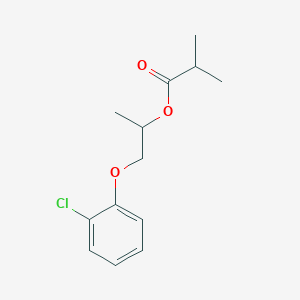
![(6E)-6-{[(Quinolin-2(1H)-ylidene)methyl]imino}cyclohexa-2,4-dien-1-one](/img/structure/B14738448.png)
